![molecular formula C5H5N3S B2633958 Imidazo[5,1-b][1,3]thiazol-5-amine CAS No. 1368884-11-0](/img/structure/B2633958.png)
Imidazo[5,1-b][1,3]thiazol-5-amine
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Overview
Description
Imidazo[5,1-b][1,3]thiazol-5-amine is a heterocyclic compound that contains an imidazole ring fused with a thiazole ring . It is a part of the azole heterocycles that include imidazoles and oxazoles . The imidazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Synthesis Analysis
The synthesis of imidazo[5,1-b][1,3]thiazol-5-amine and its derivatives has been reported in several studies . For instance, one study reported the synthesis of imidazo[2,1-b][1,3]thiazines and their hydrogenated analogs . Another study reported the synthesis of imidazo[2,1-b][1,3]thiazol-6-ylethanamine hydrochloride .Molecular Structure Analysis
The molecular structure of imidazo[5,1-b][1,3]thiazol-5-amine consists of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Chemical Reactions Analysis
Several studies have reported on the chemical reactions involving imidazo[5,1-b][1,3]thiazol-5-amine and its derivatives . For instance, one study reported an I2-mediated annulation of 2-amino[1,3,5]triazines and ketones for the synthesis of imidazo[1,2-a][1,3,5]triazines .Physical And Chemical Properties Analysis
Imidazo[5,1-b][1,3]thiazol-5-amine is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
GABA A Receptor Modulators
The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
Proton Pump Inhibitors
Proton pump inhibitors were also found in this chemical group . These are drugs that reduce stomach acid production and are commonly used to treat conditions like acid reflux and stomach ulcers .
Aromatase Inhibitors
Aromatase inhibitors, which are drugs that reduce the production of estrogen in the body, were also discovered in this chemical group . They are often used in the treatment of hormone-receptor-positive breast cancer .
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs were also found in this chemical group . These are drugs that are commonly used to reduce inflammation and relieve pain .
Anticancer Applications
Derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system include well-known compounds with a broad range of pharmaceutical applications as anticancer drugs . For example, compound 3b exhibited a promising inhibitory activity over most of the cancer cell lines .
Antiviral Applications
These compounds also have applications as antiviral drugs . Antiviral drugs are a type of medication used specifically for treating viral infections .
Antioxidants
Imidazo[2,1-b][1,3]thiazole derivatives also have potential applications as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Immunomodulatory Agents
These compounds can also act as immunomodulatory agents . Immunomodulators are drugs that help regulate or normalize the immune system .
Future Directions
The future directions for research on imidazo[5,1-b][1,3]thiazol-5-amine and its derivatives could include further exploration of their synthesis methods, chemical reactions, and biological activities . Additionally, more studies are needed to fully understand their mechanism of action and to assess their safety and hazards .
Mechanism of Action
Target of Action
Imidazo[5,1-b][1,3]thiazol-5-amine is a compound that has been studied for its potential biomedical applications . .
Mode of Action
It is known that imidazothiazoles, a class of compounds to which imidazo[5,1-b][1,3]thiazol-5-amine belongs, can act as effective molecular scaffolds for synthetic, structural, and biomedical research .
Biochemical Pathways
Imidazothiazoles have been found to have a range of biological properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on similar compounds suggests that they were designed with in silico admet prediction, which indicates a consideration of these properties during their synthesis .
Result of Action
Imidazothiazoles have been found to have a range of biological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under metal- and photocatalyst-free conditions, suggesting that certain environmental factors may be considered during their synthesis .
properties
IUPAC Name |
imidazo[5,1-b][1,3]thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-5-7-3-4-8(5)1-2-9-4/h1-3H,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKZEKKKLRWYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=C(N21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[5,1-b][1,3]thiazol-5-amine |
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